(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol is a chiral amino alcohol with a unique structure that includes an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and an appropriate amine.
Ring Opening Reaction: The oxirane undergoes a ring-opening reaction with the amine under acidic or basic conditions to form the desired amino alcohol.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and tosyl chloride can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.
Scientific Research Applications
(2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: It is employed in studies related to enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
(2R)-2-amino-2-(oxolan-3-yl)ethan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
2-amino-2-(oxolan-3-yl)ethanol: A racemic mixture of the compound.
2-amino-2-(tetrahydrofuran-3-yl)ethanol: A structurally similar compound with a different ring structure.
Uniqueness: (2S)-2-amino-2-(oxolan-3-yl)ethan-1-ol is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other similar compounds.
Properties
Molecular Formula |
C6H13NO2 |
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Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(oxolan-3-yl)ethanol |
InChI |
InChI=1S/C6H13NO2/c7-6(3-8)5-1-2-9-4-5/h5-6,8H,1-4,7H2/t5?,6-/m1/s1 |
InChI Key |
BYHDMZFKZJRAOH-PRJDIBJQSA-N |
Isomeric SMILES |
C1COCC1[C@@H](CO)N |
Canonical SMILES |
C1COCC1C(CO)N |
Origin of Product |
United States |
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